

history and discovery of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Amino-4-methoxy-4-oxobutanoic acid

Cat. No.: B555638

[Get Quote](#)

An In-Depth Technical Guide to **(R)-2-Amino-4-methoxy-4-oxobutanoic acid**: From Discovery to Application

Executive Summary

(R)-2-Amino-4-methoxy-4-oxobutanoic acid, a chiral derivative of D-aspartic acid, represents a critical molecular tool at the intersection of synthetic chemistry, biochemistry, and pharmaceutical development. While not a naturally occurring compound in itself, its history is intrinsically linked to the expanding understanding of D-amino acids' functional roles in mammalian physiology, particularly in the endocrine and nervous systems. This guide provides a comprehensive overview of its chemical identity, historical context, synthetic methodologies, and key applications. We will explore the rationale behind its synthesis, present a detailed experimental protocol, and illustrate its workflow integration in modern drug discovery, offering a resource for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The significance of **(R)-2-Amino-4-methoxy-4-oxobutanoic acid** stems from its identity as a specific monoester of D-aspartic acid. For decades, D-amino acids were largely considered anomalies, primarily associated with bacterial cell walls. However, mounting evidence has confirmed their presence and vital functions in eukaryotes, transforming them from curiosities into key targets for research.

D-aspartic acid, the parent compound, is now recognized as an endogenous neuromodulator and endocrine regulator, synthesized in tissues by the enzyme aspartate racemase from its L-isomer.^[1] It plays a crucial role in neurogenesis and the synthesis and release of hormones, including growth hormone and luteinizing hormone.^[1] The "discovery" of its methyl ester derivative was not a singular event but rather a logical and necessary advancement in synthetic chemistry, driven by the need for precisely modified building blocks to probe and manipulate these biological systems. The esterification of the side-chain carboxyl group provides a chemically versatile handle, protecting it from unwanted reactions during peptide synthesis while maintaining the critical stereochemistry of the D-configuration.

Nomenclature and Chemical Identity

To ensure clarity, the compound's various identifiers are summarized below. Its most common designation in laboratory settings is D-Aspartic Acid β -Methyl Ester or H-D-Asp(OMe)-OH.

Identifier	Value
IUPAC Name	(R)-2-Amino-4-methoxy-4-oxobutanoic acid
CAS Number	21394-81-0 ^[2]
Molecular Formula	C ₅ H ₉ NO ₄ ^[3] ^[2]
Synonyms	D-aspartic acid 4-methyl ester, D-Aspartic Acid-Beta-Methyl Ester, H-D-Asp(OMe)-OH ^[2]

Physicochemical and Spectroscopic Properties

The compound's physical properties make it well-suited for use in both aqueous and organic solvent systems common in synthetic and biological research.

Core Chemical Characteristics

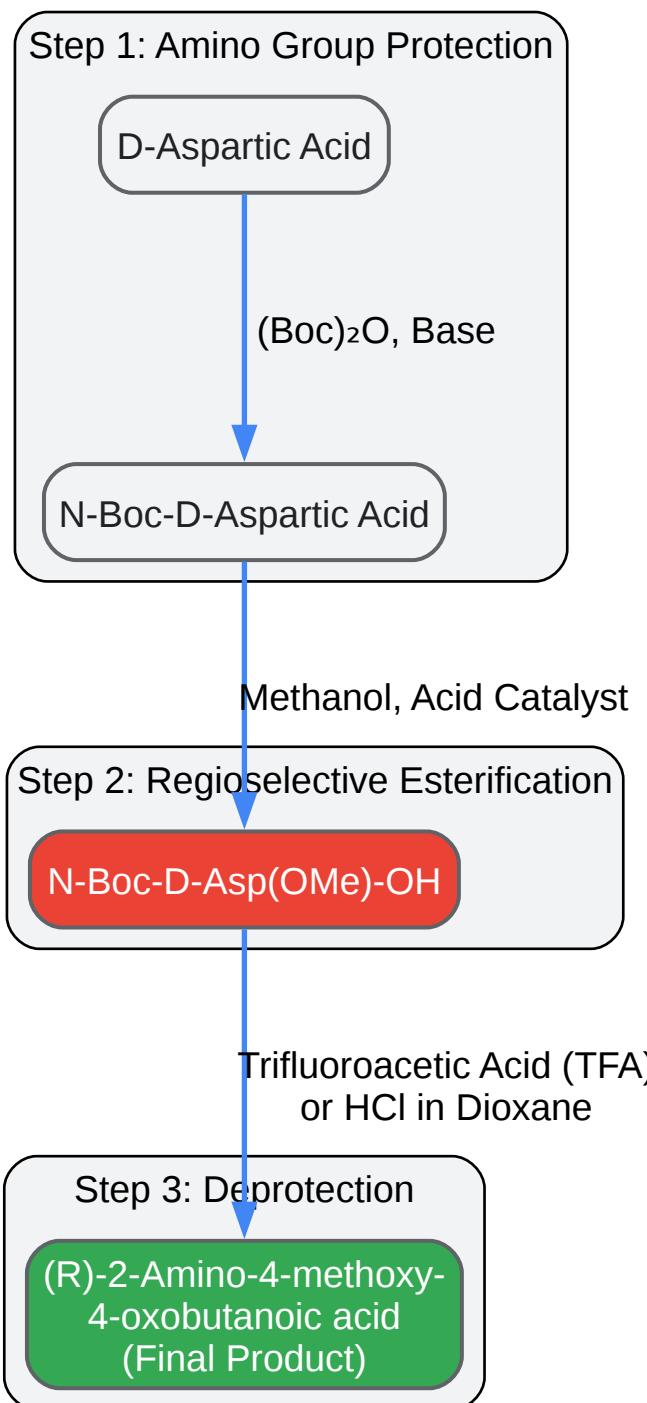
Property	Value	Source(s)
Molecular Weight	147.13 g/mol	[2]
Appearance	White to off-white crystalline solid	[3]
Solubility	Soluble in water and polar organic solvents	[3] [2]
Chirality	(R)-configuration at the α -carbon	[2]

Spectroscopic Profile

Structural confirmation and purity assessment are typically achieved through a standard suite of analytical techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): Allows for the unambiguous assignment of protons, including the characteristic singlet for the methyl ester protons (~3.7 ppm), the α -proton, and the β -protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the presence of all five carbon atoms, including the distinct signals for the two carbonyl carbons (ester and carboxylic acid) and the methoxy carbon.
- Mass Spectrometry (MS): Verifies the molecular weight of the compound. Electrospray ionization (ESI-MS) would typically show a protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 148.1.
- Infrared Spectroscopy (IR): Reveals characteristic absorption bands for the amine (N-H stretch), carboxylic acid (broad O-H stretch), and carbonyl groups (C=O stretches for both ester and acid).

Synthesis and Manufacturing


The synthesis of **(R)-2-Amino-4-methoxy-4-oxobutanoic acid** requires a strategic approach to achieve regioselective esterification of the β -carboxyl group while leaving the α -carboxyl group free and the α -amino group unmodified. A direct, uncatalyzed reaction of D-aspartic acid

with methanol would result in a mixture of products. Therefore, a protection-deprotection strategy is the most robust and reliable method.

Rationale for Synthetic Strategy

The primary challenge is the differentiation between the two carboxylic acid groups. The use of an amino-protecting group, such as the tert-butyloxycarbonyl (Boc) group, is critical. This group passivates the nucleophilic amino group, preventing it from participating in undesired side reactions. Once protected, the selective esterification of the side chain can be achieved, followed by the clean removal of the protecting group under acidic conditions to yield the final product.

Workflow Diagram: Chemical Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: A three-step synthetic workflow for producing the target compound.

Experimental Protocol: Chemical Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-Boc-D-Aspartic Acid

- **Dissolution:** Suspend D-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
- **Basification:** Cool the suspension in an ice bath and add sodium hydroxide (2.5 eq) dissolved in water, stirring until the solution becomes clear.
- **Protection:** Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
- **Reaction:** Remove the ice bath and allow the mixture to stir at room temperature overnight.
- **Workup:** Acidify the reaction mixture to pH 2-3 with cold 1 M HCl. Extract the product into ethyl acetate (3x).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-aspartic acid as a white solid. The product is often pure enough for the next step without further purification.

Step 2: Synthesis of N-Boc-D-Asp(OMe)-OH

- **Esterification:** Dissolve N-Boc-D-aspartic acid (1.0 eq) in anhydrous methanol.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. **Rationale:** The acid protonates the carboxyl group, making it more electrophilic and susceptible to nucleophilic attack by methanol.
- **Reaction:** Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
- **Quenching:** Cool the reaction and carefully neutralize the acid with a saturated solution of sodium bicarbonate.
- **Purification:** Remove the methanol under reduced pressure. The remaining aqueous solution is acidified and extracted as described in Step 1.5. The crude product is then purified by

flash column chromatography.

Step 3: Synthesis of **(R)-2-Amino-4-methoxy-4-oxobutanoic acid** (Deprotection)

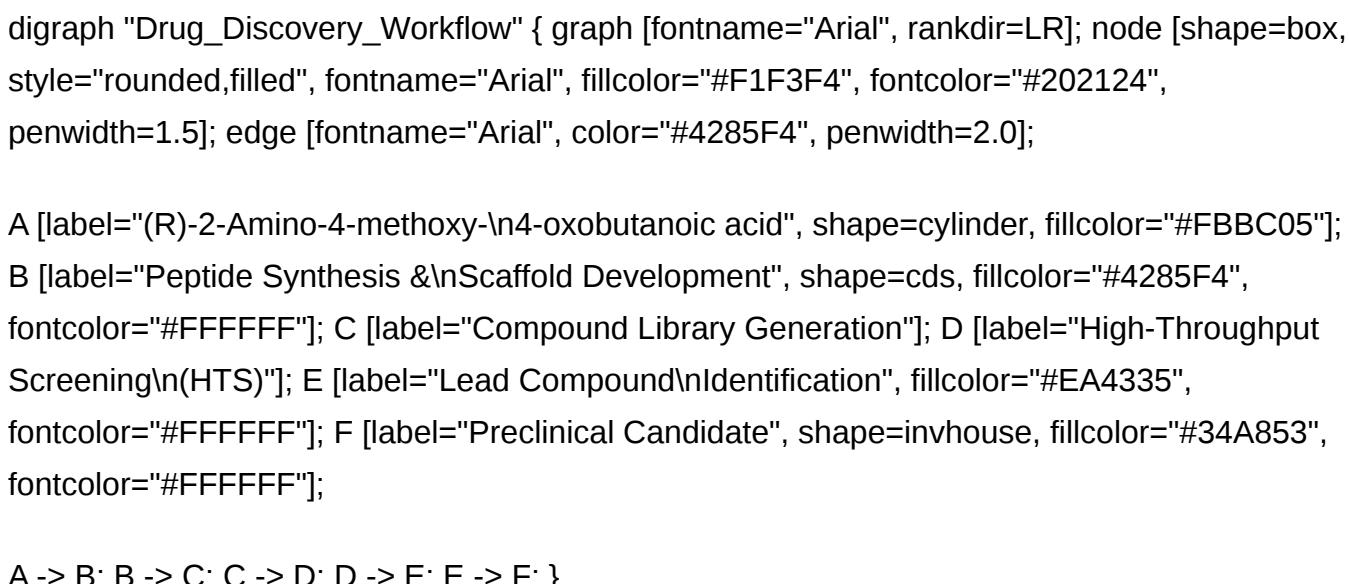
- Deprotection: Dissolve the purified N-Boc-D-Asp(OMe)-OH (1.0 eq) in a solution of 4 M HCl in dioxane or a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).
- Reaction: Stir the mixture at room temperature for 1-2 hours. Rationale: The strong acid cleaves the acid-labile Boc group, releasing tert-butyl cation and carbon dioxide.
- Isolation: Concentrate the reaction mixture to dryness under reduced pressure. If TFA was used, co-evaporate with toluene to remove residual acid. The resulting solid is the hydrochloride or trifluoroacetate salt of the final product.
- Final Product: The salt can be used directly or neutralized to the free amine if required. Purity should be confirmed by NMR and MS analysis.

Key Applications in Scientific Research and Development

The utility of this compound is broad, serving primarily as a specialized building block in the synthesis of more complex molecules for therapeutic and research purposes.[\[2\]](#)

A Versatile Building Block in Peptide Synthesis

Its primary application is in solid-phase or solution-phase peptide synthesis.[\[3\]](#)[\[4\]](#) By incorporating this molecule, researchers can create peptides containing a D-amino acid residue. This modification can dramatically alter the peptide's properties:


- Increased Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acids. This extends the biological half-life of peptide-based drugs.
- Conformational Constraints: The presence of a D-amino acid can induce specific turns or secondary structures, locking the peptide into a biologically active conformation.

- Receptor Specificity: It can alter the binding affinity and selectivity of a peptide for its target receptor.

Probing Neurological and Endocrine Pathways

Given the established role of D-aspartic acid in the nervous and endocrine systems, its derivatives are invaluable research tools.^[1] **(R)-2-Amino-4-methoxy-4-oxobutanoic acid** can be used to synthesize agonists, antagonists, or probes to study receptors and enzymes involved in D-aspartate signaling, potentially leading to new treatments for neurodegenerative diseases or hormonal imbalances.^{[4][5]}

Workflow Diagram: Role in Drug Discovery

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]
2. CAS 21394-81-0: ácido (2R)-2-amino-4-metoxi-4-oxobutanoico [cymitquimica.com]

- 3. [chembk.com](#) [chembk.com]
- 4. 2-Amino-4-methoxy-4-oxobutanoic acid hydrochloride [[myskinrecipes.com](#)]
- 5. [chemimpex.com](#) [chemimpex.com]
- To cite this document: BenchChem. [history and discovery of (R)-2-Amino-4-methoxy-4-oxobutanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555638#history-and-discovery-of-r-2-amino-4-methoxy-4-oxobutanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com